![molecular formula C7H13ClN2O B2362465 N,N-Dimethyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride CAS No. 2320860-37-3](/img/structure/B2362465.png)
N,N-Dimethyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride
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Overview
Description
N,N-Dimethyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride, also known as DMOM, is a chemical compound that has gained significant interest in scientific research due to its potential as a pharmacological tool. DMOM is a selective ligand for the sigma-1 receptor, which plays an important role in various physiological and pathological processes.
Scientific Research Applications
Medicinal Chemistry and Drug Development
N,N-Dimethyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine hydrochloride has been explored for its potential in medicinal chemistry and drug development. For example, it served as a key component in synthesizing a water-soluble neurokinin-1 receptor antagonist. This compound, due to its high solubility in water and effectiveness in pre-clinical tests, has shown promise for clinical efficacy in managing emesis and depression (Harrison et al., 2001). Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, displaying moderate to very good antibacterial and antifungal properties, comparable to first-line drugs (Thomas et al., 2010).
Organic Synthesis
In organic synthesis, this chemical has been utilized in various innovative ways. It has contributed to the development of novel 1,3-Dithiolane compounds through specific condensation reactions, highlighting its utility in constructing complex molecular structures (Zhai Zhi-we, 2014). Moreover, its involvement in one-pot multistep Bohlmann-Rahtz heteroannulation reactions for the synthesis of dimethyl sulfomycinamate, a compound related to the sulfomycin family of antibiotics, underscores its versatility in synthetic chemistry (Bagley et al., 2005).
Analytical and Environmental Chemistry
The compound has also found applications in analytical and environmental chemistry, particularly in the study of in vivo metabolism of certain psychoactive substances in rats, providing insights into metabolic pathways and potential environmental impacts of these substances (Kanamori et al., 2002).
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These targets often play pivotal roles in various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a way that leads to changes in the biological responses . The substitution pattern in oxazole derivatives plays a crucial role in delineating these biological activities .
Biochemical Pathways
Oxazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N,N-dimethyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6-7(4-8-10-6)5-9(2)3;/h4H,5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUFRPHZVFAQNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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